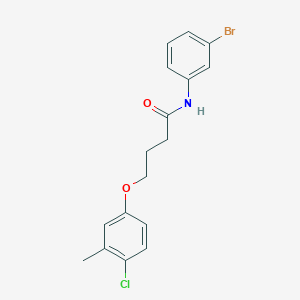

N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide has not been directly reported in the provided papers. However, similar synthetic methods can be inferred from the synthesis of related compounds. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involved converting organic acids into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazol-2-thiols, which were finally reacted with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide to yield the target compounds . This suggests a multi-step synthetic route involving esterification, hydrazide formation, and heterocycle synthesis, which could be adapted for the synthesis of N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide has been elucidated using various spectroscopic techniques. For example, the structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was determined using NMR, FT-IR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide, providing insights into its crystal system, space group, and bond angles.

Chemical Reactions Analysis

The chemical reactivity of N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide can be speculated based on the reactivity of similar brominated and chlorinated compounds. For instance, the halogenated hydrocarbon amination reaction was used to synthesize N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide . Such halogenated amides may undergo nucleophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide can be inferred from related compounds. For example, the crystal structure analysis provides information on the molecular geometry and potential intermolecular interactions, such as hydrogen bonding, which can influence the compound's solubility and melting point . Additionally, the presence of halogen atoms may affect the compound's density and refractive index.

Relevant Case Studies

While no direct case studies on N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide were provided, the biological activities of structurally related compounds have been investigated. For instance, the synthesized N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were screened for lipoxygenase inhibitory activity, showing moderately good activities . Similarly, N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide and related compounds were tested for gastric acid antisecretory activity, with some compounds demonstrating potent activity . These studies suggest that N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide could potentially be explored for similar biological activities.

properties

IUPAC Name |

N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrClNO2/c1-12-10-15(7-8-16(12)19)22-9-3-6-17(21)20-14-5-2-4-13(18)11-14/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYCORCIYZWSFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCC(=O)NC2=CC(=CC=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(2-methylpropyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3012402.png)

![N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3012409.png)

![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012413.png)

[(5-methyl-1,2-oxazol-3-yl)methyl]amine](/img/structure/B3012415.png)

![5-[cyano(2-thienyl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3012416.png)

![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B3012421.png)

![2-[[5-[(4-Bromophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3012422.png)

![4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3012424.png)